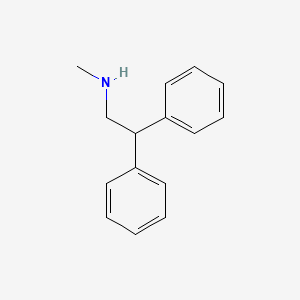

N-(2,2-Diphenylethyl)-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-Diphenylethyl)-N-methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a diphenylethyl group attached to a nitrogen atom, which is also bonded to a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diphenylethyl)-N-methylamine typically involves the reaction of 2,2-diphenylethan-1-amine with methylating agents. One common method is the reaction of 2,2-diphenylethan-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 2,2-Diphenylethylamine.

Substitution: N-(2,2-Diphenylethyl)-N-alkylamine.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2,2-Diphenylethyl)-N-methylamine has been investigated for its potential pharmacological properties. It is structurally related to several bioactive compounds, which suggests possible applications in drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of diphenylethylamines exhibit antidepressant-like effects in animal models. A study demonstrated that certain analogs could enhance serotonin levels, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Table 1: Pharmacological Studies of Diphenylethylamines

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antidepressant-like effects | |

| 2C-B | Hallucinogenic properties | |

| 25I-NBOMe | Potent psychoactive effects |

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its unique structure allows for functionalization and the formation of complex molecules.

Synthesis of Novel Ligands

this compound can be used to synthesize new ligand systems for coordination chemistry. For instance, its reaction with transition metals has led to the development of novel catalysts that enhance reaction rates and selectivity .

Table 2: Synthetic Applications

| Reaction Type | Description | Yield (%) | Reference |

|---|---|---|---|

| Ligand Formation | Coordination with transition metals | Up to 85% | |

| Functionalization | Direct deprotonation for new derivatives | Variable |

Material Science

In material science, this compound is explored for its potential as a building block in polymer chemistry and nanomaterials.

Polymerization Studies

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies show that polymers containing diphenylethylamine derivatives exhibit improved resilience under stress conditions .

Table 3: Material Properties

Mécanisme D'action

The mechanism of action of N-(2,2-Diphenylethyl)-N-methylamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2,2-Diphenylethan-1-amine: Shares the diphenylethyl group but lacks the methyl group on the nitrogen atom.

N-(2,2-Diphenylethyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.

N-(2,2-Diphenylethyl)-N-isopropylamine: Contains an isopropyl group on the nitrogen atom.

Uniqueness: N-(2,2-Diphenylethyl)-N-methylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group on the nitrogen atom influences its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Activité Biologique

N-(2,2-Diphenylethyl)-N-methylamine (DPEA) is an organic compound with the molecular formula C₁₅H₁₇N. This compound features a diphenylethyl group attached to a methylamino group, which contributes to its unique chemical properties and potential biological activities. The following sections explore the synthesis, biological activity, and research findings related to DPEA.

Synthesis of this compound

The synthesis of DPEA typically involves the methylation of 2,2-diphenylethan-1-amine using methyl iodide. This method yields DPEA in good yield and purity. The reaction can be represented as follows:

Overview

Research indicates that compounds containing the 2,2-diphenylethylamine structure exhibit significant biological activities. DPEA has been associated with various pharmacological effects due to its ability to interact with neurotransmitter systems and other biological targets.

- Receptor Interactions : DPEA has been studied for its interactions with adenosine receptors, particularly A3AR (Adenosine A3 Receptor). Certain derivatives of DPEA have shown agonistic activity at A3AR, which is implicated in processes such as inflammation and neuroprotection .

- Dopaminergic Activity : As a derivative of phenethylamines, DPEA may influence dopaminergic systems. Studies have indicated that modifications to the phenethylamine structure can affect dopamine β-hydroxylase activity, potentially impacting norepinephrine synthesis .

- Antioxidant Properties : Compounds similar to DPEA have demonstrated antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-2,2-diphenylethylamine | Two methyl groups on nitrogen | Enhanced lipophilicity; potential for increased bioavailability |

| 1-(2,2-Diphenylethyl)-piperidine | Piperidine ring attached | Potentially different pharmacological profiles due to ring structure |

| N-(1-Methyl-2-pyrrolidinyl)-N-methylamine | Pyrrolidine ring instead | Different receptor interactions due to ring structure |

Case Study 1: Adenosine Receptor Agonism

In a study examining various derivatives of adenine nucleosides, the N6-(2,2-diphenylethyl) derivative was identified as a potent A3AR agonist. This agonistic activity suggests potential therapeutic applications in conditions mediated by adenosine signaling pathways .

Case Study 2: Neuroprotective Effects

Research has indicated that certain phenethylamine derivatives exhibit neuroprotective effects in models of ischemic brain damage. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further investigation in neurodegenerative diseases .

Propriétés

IUPAC Name |

N-methyl-2,2-diphenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSURELOKDGQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512828 |

Source

|

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80376-82-5 |

Source

|

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.